molecular formula C22H28N2O3 B2730441 4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide CAS No. 496036-66-9

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Cat. No. B2730441
CAS RN: 496036-66-9
M. Wt: 368.477
InChI Key: VZZLOVTYTZQVSL-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Biocatalysis and Continuous Flow Microreactors

Background: The compound 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide (SMR000082543) has attracted attention in the field of biocatalysis due to its unique properties. One notable application involves using a convenient U-shape microreactor for continuous flow biocatalysis.

Enzyme Immobilization: Researchers have immobilized lipase B from Candida antarctica (CaLB) onto magnetic nanoparticles (MNPs). Two methods were employed: adsorption and covalent bonding. The MNPs were functionalized to enhance enzyme attachment.

U-Shape Microreactor: The continuous flow system consists of a 3D-printed U-shape reactor with adjustable permanent magnets beneath a polytetrafluoroethylene (PTFE) tube. The anchored CaLB-MNPs create reaction chambers within the tube, allowing fluid to pass through and above the MNP biocatalysts.

Application: Enantiomer Selective Acylation: The U-shape microreactor was employed for the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol (±)-1. This chiral alcohol is a constituent of the mucolytic drug Fedrilate. The CaLB-MNPs demonstrated enhanced activity in this reaction .

UV Inks and Photo Initiators

Background: Another application involves the compound 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one. This photo initiator is commonly used in the formulation of UV inks for digital printing.

Indoor Use: Professional workers widely use UV inks containing this photo initiator. It is also found in coatings and inks. The compound plays a crucial role in initiating polymerization processes in UV-curable systems .

Radical Structure and Magnetism

Background: 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical with an intriguing structure-to-magnetism correlation.

Disruptive Group: The nearly orthogonal 2-methoxyphenyl group in this radical disrupts the typical formation of π-stacked molecular columns observed in organic radicals. This unique structural feature impacts its magnetic properties .

properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZLOVTYTZQVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

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